molecular formula C23H19F3N4O5 B15038953 N'-{(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-{(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B15038953
M. Wt: 488.4 g/mol
InChI Key: VMBVIIUDARWICY-LUOAPIJWSA-N
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Description

N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of benzodioxole, pyrrole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzodioxole Group: This step may involve the reaction of a catechol derivative with formaldehyde and a suitable acid catalyst.

    Condensation Reaction: The final step involves the condensation of the pyrrole derivative with the nitrophenyl aceto hydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Automation: Use of automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-NITROPHENYL]ACETOHYDRAZIDE: Similar structure but lacks the trifluoromethyl group.

    N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in N’-[(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19F3N4O5

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(E)-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H19F3N4O5/c1-13-7-16(14(2)29(13)18-5-6-20-21(10-18)35-12-34-20)11-27-28-22(31)8-15-3-4-17(23(24,25)26)9-19(15)30(32)33/h3-7,9-11H,8,12H2,1-2H3,(H,28,31)/b27-11+

InChI Key

VMBVIIUDARWICY-LUOAPIJWSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=N/NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=NNC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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